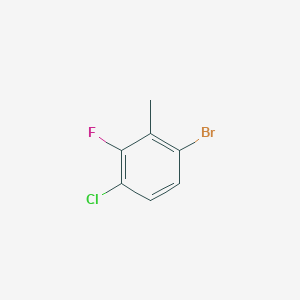

1-Bromo-4-chloro-3-fluoro-2-methylbenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Bromo-4-chloro-3-fluoro-2-methylbenzene is a chemical compound with the molecular formula C7H5BrClF. It has a molecular weight of 205.48 . This compound is a solid and has a SMILES string representation of Cc1c(F)cccc1Br .

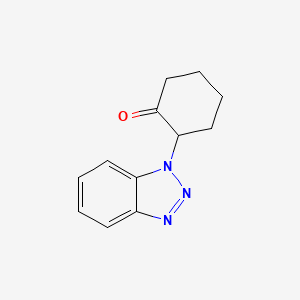

Molecular Structure Analysis

The molecular structure of 1-Bromo-4-chloro-3-fluoro-2-methylbenzene can be represented by the SMILES string Cc1c(F)cccc1Br . This indicates that the molecule consists of a benzene ring with bromo, chloro, fluoro, and methyl substituents.Physical And Chemical Properties Analysis

1-Bromo-4-chloro-3-fluoro-2-methylbenzene has a boiling point of 98-100 °C (25 mmHg), a density of 1.543 g/mL at 25 °C, and a refractive index of n 20/D 1.575 . It is a clear liquid that can range in color from colorless to light yellow to light orange .Applications De Recherche Scientifique

SNAr Reactions in Dimethyl Sulphoxide

- Study Focus : Investigated the base catalysis in SNAr reactions of compounds like 1-bromo-2-chloro-3,5-dinitrobenzene with aniline and 2-methylaniline in dimethyl sulphoxide. The study highlighted the interplay of steric and electronic factors in these reactions (Onyido & Hirst, 1991).

Electrochemical Fluorination in Liquid R4NF . mHF

- Study Focus : Explored the mechanism of formation of 1,4-difluorobenzene during electrolyses of compounds including 1-bromo-4-fluorobenzene. It detailed the competition between dehalogeno-defluorination and hydrogen evolution, contributing to our understanding of fluorination processes in certain halobenzenes (Horio et al., 1996).

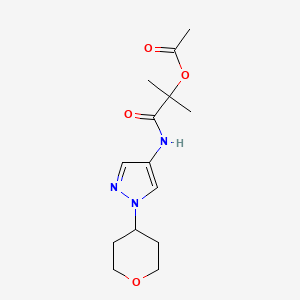

Synthesis of 1,2,3-Triazole Derivatives

- Study Focus : Described the synthesis of 1,4-disubstituted 1,2,3-triazoles from compounds like 1-(azidomethyl)-4-bromobenzene, highlighting their potential use in inhibiting acidic corrosion of steels. This study is significant in the field of corrosion science and material protection (Negrón-Silva et al., 2013).

Halobenzenes and Methanol Reactions

- Study Focus : Examined the reactions of halobenzenes like bromobenzene with methanol on solid acids. The study provided insights into the methylation processes and their implications in catalysis, particularly in the methanol-to-olefin (MTO) process (Marcus et al., 2004).

Vibrational Spectra of Halobenzene Cations

- Study Focus : Measured vibrational spectra of halobenzene cations, including chloro- and bromobenzene, using mass-analyzed threshold ionization spectrometry. This study contributes to the understanding of the electronic states and properties of halobenzene cations, which are crucial in spectroscopy and quantum chemistry (Kwon et al., 2002).

Safety and Hazards

This compound has been classified as Acute Tox. 4 Oral - Aquatic Chronic 2 . The hazard statements associated with it are H302 - H411, indicating that it is harmful if swallowed and toxic to aquatic life with long-lasting effects . The precautionary statements are P264 - P270 - P273 - P301 + P312 - P391 - P501, advising to avoid release to the environment and to dispose of contents/container in accordance with local regulations .

Propriétés

IUPAC Name |

1-bromo-4-chloro-3-fluoro-2-methylbenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClF/c1-4-5(8)2-3-6(9)7(4)10/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAVABCKXCUPZGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1F)Cl)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClF |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.47 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-4-chloro-3-fluoro-2-methylbenzene | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-methyl-2-{[3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]carbonyl}-1-hydrazinecarbothioamide](/img/structure/B2652677.png)

![N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2652682.png)

![2-[3-(trifluoromethyl)-3H-diazirin-3-yl]ethan-1-amine hydrochloride](/img/structure/B2652685.png)

![4-(4-Benzylpiperidin-1-yl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine](/img/structure/B2652686.png)

methanone](/img/structure/B2652688.png)

![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-phenethylacetamide](/img/structure/B2652690.png)

![1-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-(2-bromophenyl)ethan-1-one](/img/structure/B2652692.png)